molecular formula C15H15N3 B14899901 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile

Cat. No.: B14899901
M. Wt: 237.30 g/mol
InChI Key: YVHSKXPHNAHZBO-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 2-position and a methyl group at the 6-position of the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-methylnicotinonitrile with benzylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group but different functional groups.

    PRL-8-53: A nootropic compound with a benzylmethylamino group but different core structure.

    Indole Derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3/c1-12-8-9-14(10-16)15(17-12)18(2)11-13-6-4-3-5-7-13/h3-9H,11H2,1-2H3

InChI Key

YVHSKXPHNAHZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N(C)CC2=CC=CC=C2

Origin of Product

United States

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